Cas no 1256359-17-7 (tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate)

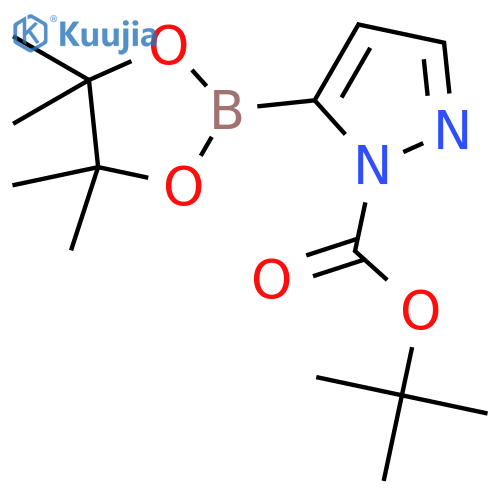

1256359-17-7 structure

商品名:tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

CAS番号:1256359-17-7

MF:C14H23BN2O4

メガワット:294.154423952103

MDL:MFCD17214286

CID:828604

PubChem ID:53217114

tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

- N-Boc-1H-Pyrazole-5-boronic acid, pinacol ester

- tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate

- A-3862

- X0426

- tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

- SCHEMBL15412342

- 1H-Pyrazole-1-carboxylic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester

- 1-Boc-1H-pyrazole-5-boronic acid pinacol ester

- CS-0048195

- N-Boc-1H-Pyrazole-5-boronic acid pinacol ester

- DTXSID90682218

- HWUUHAAZWMTBNW-UHFFFAOYSA-N

- AS-41994

- TERT-BUTYL5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE-1-CARBOXYLATE

- 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid tert-butyl ester

- (1-(TERT-BUTOXYCARBONYL)-1H-PYRAZOL-5-YL)BORONIC ACID PINACOL ESTER

- 1256359-17-7

- N-Boc-1H-pyrazole-5-boronic acid,pinacol ester

- MFCD17214286

- DB-371412

- AKOS022184162

- PB12872

-

- MDL: MFCD17214286

- インチ: InChI=1S/C14H23BN2O4/c1-12(2,3)19-11(18)17-10(8-9-16-17)15-20-13(4,5)14(6,7)21-15/h8-9H,1-7H3

- InChIKey: HWUUHAAZWMTBNW-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1C(=CC=N1)B2OC(C)(C)C(C)(C)O2

計算された属性

- せいみつぶんしりょう: 294.17500

- どういたいしつりょう: 294.1750874g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 404

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.6Ų

じっけんとくせい

- PSA: 62.58000

- LogP: 1.96550

tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate セキュリティ情報

tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB311374-250 mg |

N-Boc-1H-Pyrazole-5-boronic acid, pinacol ester, 95%; . |

1256359-17-7 | 95% | 250mg |

€153.40 | 2023-04-26 | |

| eNovation Chemicals LLC | D162400-10g |

TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE-1-CARBOXYLATE |

1256359-17-7 | 95% | 10g |

$2250 | 2024-08-03 | |

| TRC | B656673-250mg |

N-Boc-1H-Pyrazole-5-boronic acid, pinacol ester |

1256359-17-7 | 250mg |

$ 563.00 | 2023-04-18 | ||

| Key Organics Ltd | AS-41994-250MG |

(1-(tert-butoxycarbonyl)-1h-pyrazol-5-yl)boronic acid pinacol ester |

1256359-17-7 | >95% | 0.25g |

£188.00 | 2023-06-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010128-500MG |

tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate |

1256359-17-7 | 97% | 500MG |

¥ 1,405.00 | 2023-03-31 | |

| TRC | B656673-50mg |

N-Boc-1H-Pyrazole-5-boronic acid, pinacol ester |

1256359-17-7 | 50mg |

$ 207.00 | 2023-04-18 | ||

| Chemenu | CM137464-5g |

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate |

1256359-17-7 | 95%+ | 5g |

$1608 | 2023-01-19 | |

| Chemenu | CM137464-5g |

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate |

1256359-17-7 | 95+% | 5g |

$2090 | 2021-08-05 | |

| eNovation Chemicals LLC | D499784-500MG |

tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate |

1256359-17-7 | 97% | 500mg |

$220 | 2024-07-21 | |

| eNovation Chemicals LLC | D499784-250MG |

tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate |

1256359-17-7 | 97% | 250mg |

$145 | 2024-07-21 |

tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate 関連文献

-

1. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

1256359-17-7 (tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate) 関連製品

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 61389-26-2(Lignoceric Acid-d4)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1256359-17-7)tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

清らかである:99%/99%

はかる:1g/5g

価格 ($):157.0/483.0